molecular formula C15H22ClN3O2 B068565 Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate CAS No. 193902-81-7

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Cat. No. B068565
CAS RN: 193902-81-7
M. Wt: 311.81 g/mol
InChI Key: AHXKEIKOXAWOMF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C15H22ClN3O2 . It has a molecular weight of 311.81 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, can be achieved through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is represented by the formula C15H22ClN3O2.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a solid compound . Its SMILES string is O=C (OC © ©C)N1CCN (C (C (Cl)=C2)=CC=C2N)CC1 . The InChI key is AHXKEIKOXAWOMF-UHFFFAOYSA-N .

Scientific Research Applications

Building Block for Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from this compound have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Antibacterial Activities

Both the ester derivative and the hydrazide derivative of this compound were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Antifungal Activities

The derived compounds from this compound have shown antifungal activities .

Anticancer Activities

The derived compounds from this compound have shown anticancer activities .

Antiparasitic Activities

The derived compounds from this compound have shown antiparasitic activities .

Antidepressive Activities

The derived compounds from this compound have shown antidepressive activities .

Safety and Hazards

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 + P330 . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXKEIKOXAWOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596221
Record name tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

CAS RN

193902-81-7
Record name 1,1-Dimethylethyl 4-(4-amino-2-chlorophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193902-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to Scheme 5 Step 2: A solution of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate (2.50 mmol, 854 mg) in EtOH (450 mL) was passed through a Pt/C 5% column in an H-Cube equipment (mode: Full). Then the solution was concentrated under reduced pressure to yield tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (2.46 mmol, 766 mg, 98%). The product was used without further purification.
Quantity
854 mg
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reactant
Reaction Step One
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450 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of the product of Example 18A (1.5 g, 4.4 mmol) in 1:1 tetrahydrofuran/methanol (80 mL) at ambient temperature was slowly added zinc power (1.43 g, 22 mmol) and acetic acid (5 mL). The mixture was stirred for 1 hour, and saturated aqueous sodium hydrogen carbonate solution was added. The mixture was stirred for 1 hour and filtered, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel eluting with 5/1 petroleum ether/ethyl acetate to give title compound. MS: 312 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
80 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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